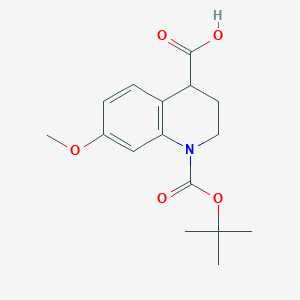![molecular formula C16H29ClN2O4 B13509333 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tert-butyl 4-ethyl 1,8-diazaspiro[45]decane-4,8-dicarboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of diazaspirodecane derivatives with tert-butyl and ethyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diazaspirodecane core allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: Another related compound with a different functional group arrangement.
Uniqueness
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4Its spirocyclic structure also contributes to its distinct reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C16H29ClN2O4 |
|---|---|
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
8-O-tert-butyl 4-O-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-21-13(19)12-6-9-17-16(12)7-10-18(11-8-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H |
InChI-Schlüssel |
BZKBSHQHMCSYEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCNC12CCN(CC2)C(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


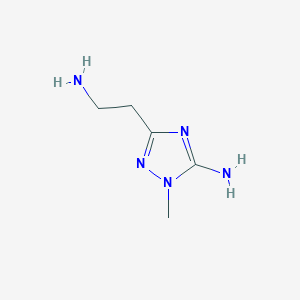
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
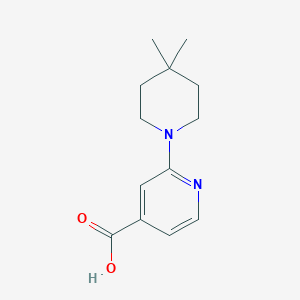
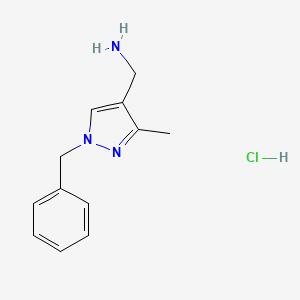
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
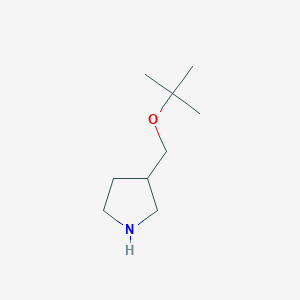
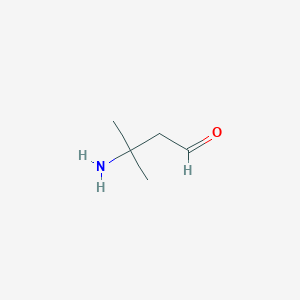



amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
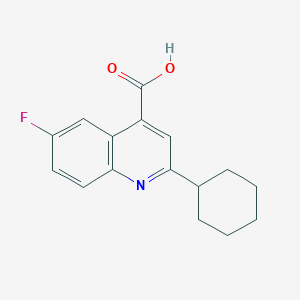
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)
